Fmoc-alpha-methyl-D-Propargylglycine

Peptide Therapeutics Protease Resistance D-Amino Acids

This Cα,α-disubstituted D-amino acid (CAS 1217628-27-7) integrates an Fmoc-protected amine, an α-methyl quaternary center, and a propargyl side chain into a single, non-proteinogenic building block. The D-configuration confers proteolytic stability, while the α-methyl group pre-organizes peptide backbones into bioactive helices and enhances macrocyclization yields. The alkyne handle enables site-selective PEGylation, lipidation, or fluorophore conjugation via CuAAC. Specify CAS 1217628-27-7 explicitly—substituting Fmoc-D-propargylglycine (CAS 220497-98-3) or the L-enantiomer (CAS 1198791-58-0) eliminates the dual conformational/protease-resistance profile.

Molecular Formula C20H17NO4
Molecular Weight 335.4 g/mol
CAS No. 1217628-27-7
Cat. No. B3223216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-alpha-methyl-D-Propargylglycine
CAS1217628-27-7
Molecular FormulaC20H17NO4
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(C#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H17NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h1,4-11,17H,12H2,2H3,(H,21,24)(H,22,23)/t20-/m1/s1
InChIKeyQIRSNYJXWATYAI-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes0 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-alpha-methyl-D-Propargylglycine (CAS 1217628-27-7): A Cα,α-Disubstituted Alkyne Amino Acid for Conformationally Constrained Peptide Synthesis


Fmoc-alpha-methyl-D-Propargylglycine (CAS 1217628-27-7; synonym: Fmoc-α-Me-D-Pra-OH) is a Cα,α-disubstituted, non-proteinogenic amino acid derivative bearing an Fmoc-protected α-amino group, an α-methyl substituent, and a propargyl side chain . As a D-configuration, α-methylated alkyne amino acid, it serves as a specialized building block in solid-phase peptide synthesis (SPPS), enabling the installation of a conformationally restricted alkyne handle with defined stereochemistry for downstream click chemistry functionalization .

Why Generic Fmoc-D-Propargylglycine or L-Configured Analogs Cannot Substitute Fmoc-alpha-methyl-D-Propargylglycine


Fmoc-alpha-methyl-D-Propargylglycine's combination of D-stereochemistry and Cα-methylation imparts distinct structural and biological properties absent in simpler Fmoc-propargylglycine analogs. Substitution with Fmoc-D-propargylglycine (CAS 220497-98-3), which lacks the α-methyl group, eliminates the enhanced conformational rigidity and backbone protease resistance conferred by the quaternary Cα-center [1]. Conversely, L-configured variants (e.g., Fmoc-α-methyl-L-propargylglycine, CAS 1198791-58-0) are susceptible to proteolytic degradation in biological contexts, as natural proteases exhibit high stereospecificity for L-amino acid residues [2]. The data presented below quantitatively substantiate that this specific stereochemical and steric profile is non-interchangeable and must be explicitly specified in procurement to ensure reproducible peptide stability, conformational bias, and in vivo performance.

Quantitative Differentiation Evidence: Fmoc-alpha-methyl-D-Propargylglycine vs. Structural Analogs


Enantiomer-Specific Proteolytic Stability: D-Configuration Confers >95% Resistance to Common Proteases

The D-configuration of Fmoc-alpha-methyl-D-Propargylglycine confers near-complete resistance to proteolytic degradation by serine proteases such as trypsin and chymotrypsin, a critical differentiation from its L-configured counterpart. In a controlled study on model peptides, D-amino acid variants were fully resistant to proteolysis by trypsin and bacterial proteases, whereas L-amino acid containing controls were rapidly degraded [1]. This class-level evidence demonstrates that selecting the D-isomer directly impacts peptide stability in biological environments.

Peptide Therapeutics Protease Resistance D-Amino Acids

Conformational Restriction: α-Methylation Forces Helical Conformations and Reduces Conformational Entropy

Incorporation of an α-methyl group creates a quaternary Cα-center that sterically restricts backbone φ and ψ dihedral angles, forcing peptides into helical conformations and reducing conformational entropy [1]. Model peptides containing Cα-methylated residues adopt 3₁₀-helical structures, whereas unmethylated counterparts exhibit random coil or disordered states. This structural pre-organization is absent in Fmoc-D-propargylglycine (CAS 220497-98-3), which lacks the α-methyl group and retains backbone flexibility [2].

Peptidomimetics Conformational Analysis Alpha-Helix Stabilization

Click Chemistry Efficiency: Propargyl Group Enables High-Yield CuAAC Bioconjugation with Azide Partners

The terminal alkyne of the propargyl side chain participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with high efficiency. In studies using Fmoc-propargylglycine derivatives, click reactions proceeded with excellent yields (>95% conversion) under standard Cu(I) catalysis [1]. While this reactivity is shared with simpler propargylglycines, the α-methyl substitution in Fmoc-alpha-methyl-D-Propargylglycine does not impede click reactivity and instead provides the added benefit of conformational rigidity, differentiating it from flexible alkyne handles.

Click Chemistry Bioconjugation CuAAC

Resistance to Epimerization During SPPS: Cα-Methyl Group Prevents Racemization at the α-Center

The α-methyl substituent eliminates the acidic α-proton, rendering the stereocenter resistant to base-catalyzed epimerization during Fmoc deprotection cycles in SPPS. In contrast, unmethylated Fmoc-D-propargylglycine contains an α-proton (pKa ~21) and is susceptible to racemization under prolonged piperidine exposure, particularly in difficult sequences or elevated temperatures [1]. This ensures that the D-configuration of Fmoc-alpha-methyl-D-Propargylglycine remains intact throughout synthesis, maintaining enantiopurity and batch-to-batch reproducibility.

Solid-Phase Peptide Synthesis Epimerization Cα,α-Disubstituted Amino Acids

High-Value Application Scenarios for Fmoc-alpha-methyl-D-Propargylglycine (CAS 1217628-27-7)


Design of Protease-Resistant Peptide Therapeutics with Conformational Control

Researchers developing long-acting peptide drugs can incorporate Fmoc-alpha-methyl-D-Propargylglycine to simultaneously achieve protease resistance (via D-configuration) and helical stabilization (via α-methylation) [REFS-1, REFS-2]. This dual functionality directly addresses the two primary challenges in peptide drug development: rapid in vivo degradation and conformational flexibility that reduces target affinity. The alkyne handle further enables site-specific PEGylation or lipidation via click chemistry to enhance pharmacokinetic properties without disturbing the pre-organized bioactive conformation [3].

Synthesis of Conformationally Constrained Cyclic Peptides via On-Resin CuAAC

This compound enables on-resin intramolecular click cyclization to generate macrocyclic peptides with defined, rigidified architectures [4]. The α-methyl group restricts backbone flexibility, pre-organizing the linear precursor for efficient cyclization and increasing macrocyclization yields compared to flexible propargylglycine analogs. The resulting cyclic peptidomimetics exhibit enhanced metabolic stability and improved membrane permeability—critical attributes for oral peptide drug candidates and intracellular protein-protein interaction inhibitors.

Development of D-Peptide-Based Chemical Probes and Bioconjugates for In Vivo Imaging

Scientists constructing D-peptide probes for in vivo molecular imaging or targeted drug delivery benefit from the compound's D-configuration, which ensures extended circulatory half-life due to protease evasion [1]. The propargyl side chain allows post-synthetic attachment of fluorophores, radioisotopes, or cytotoxic payloads via bioorthogonal click chemistry, enabling the generation of stable, enantiopure imaging agents that resist metabolic degradation and provide superior signal-to-noise ratios in animal models [3].

High-Throughput Screening of Helix-Constrained Peptide Libraries

In mRNA display or phage display library construction aimed at discovering helix-binding inhibitors (e.g., targeting Bcl-2, p53/MDM2, or GPCR intracellular domains), Fmoc-alpha-methyl-D-Propargylglycine serves as a critical helix-inducing residue [2]. Its incorporation into randomized peptide sequences increases the probability of identifying high-affinity hits by pre-structuring the library members into bioactive helical conformations, a strategy that has yielded nanomolar binders to challenging targets previously deemed undruggable.

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